molecular formula C16H16N2O5S2 B11531067 3-(Benzenesulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine

3-(Benzenesulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine

Cat. No.: B11531067
M. Wt: 380.4 g/mol
InChI Key: SGNBBAOORGZOHW-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine is a complex organic compound that features a thiazolidine ring substituted with benzenesulfonyl and methoxy-nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxy-3-nitrobenzaldehyde with thiazolidine-2-thione in the presence of a base, followed by sulfonylation with benzenesulfonyl chloride. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are effective.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazolidines depending on the nucleophile used.

Scientific Research Applications

3-(Benzenesulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzenesulfonyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-nitrophenylacetic acid
  • 4-Methoxy-3-nitrophenyl-phenyl-methanone
  • 3’-Nitro-4’-methoxyacetophenone

Uniqueness

3-(Benzenesulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine is unique due to the presence of both benzenesulfonyl and thiazolidine moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited for specific applications in research and industry.

Properties

Molecular Formula

C16H16N2O5S2

Molecular Weight

380.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine

InChI

InChI=1S/C16H16N2O5S2/c1-23-15-8-7-12(11-14(15)18(19)20)16-17(9-10-24-16)25(21,22)13-5-3-2-4-6-13/h2-8,11,16H,9-10H2,1H3

InChI Key

SGNBBAOORGZOHW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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